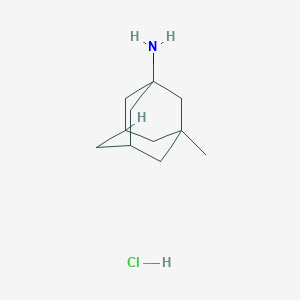
3-Methyladamantan-1-amine hydrochloride
Descripción general
Descripción
3-Methyladamantan-1-amine hydrochloride, also known as Memantine Related Compound G, has the empirical formula C11H19N · HCl and a molecular weight of 201.74 . It is an analogue of Adamantane and is used as a medicinal agent .
Molecular Structure Analysis
The InChI code for 3-Methyladamantan-1-amine hydrochloride is1S/C11H19N.ClH/c1-10-3-8-2-9 (4-10)6-11 (12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H . The molecular formula is C11H20ClN . Physical And Chemical Properties Analysis
3-Methyladamantan-1-amine hydrochloride is a solid at room temperature . The storage temperature is normal, and it should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
- As an analogue of Memantine, “3-Methyladamantan-1-amine hydrochloride” could potentially be used in neurological research, particularly in the study of neurodegenerative diseases like Alzheimer’s .
- Memantine works by blocking NMDA receptors in the brain, which prevents the overstimulation of these receptors by the neurotransmitter glutamate. Overstimulation can lead to neuronal damage, so blocking these receptors can help protect neurons .
- The exact methods of application would depend on the specific experimental design, but could involve administering the compound to laboratory animals or using it in cell cultures .
- Given its relation to medicinal agents, “3-Methyladamantan-1-amine hydrochloride” could potentially be used in the development of new drugs .
- This could involve using the compound as a starting point for the synthesis of new compounds, or studying its properties and effects to gain insights that could guide the development of new drugs .
- The methods of application would likely involve a combination of chemical synthesis, in vitro testing, and possibly preclinical trials .
Neurological Research
Pharmaceutical Development
Safety And Hazards
Propiedades
IUPAC Name |
3-methyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITBNCXKULHPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladamantan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



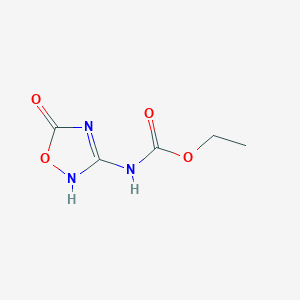
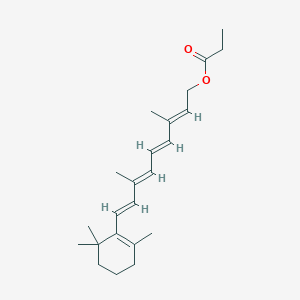

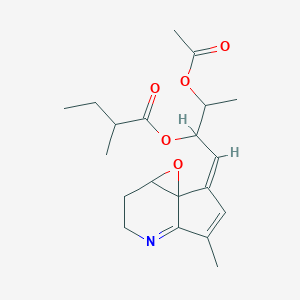
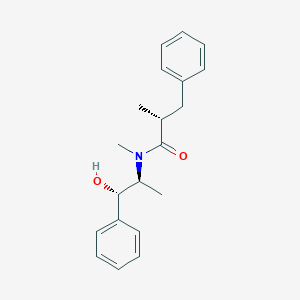
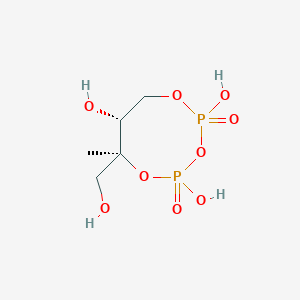
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

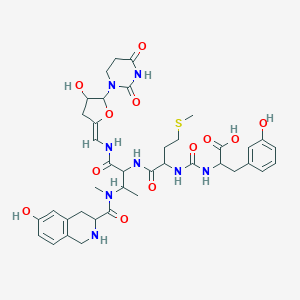
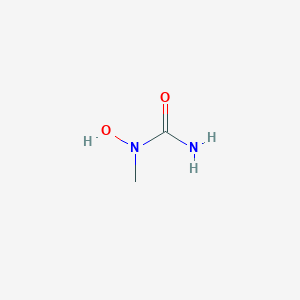
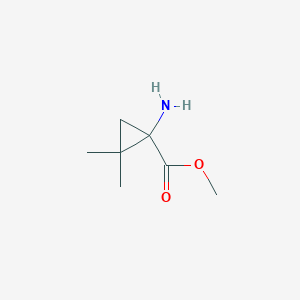
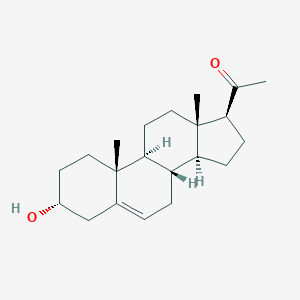
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
